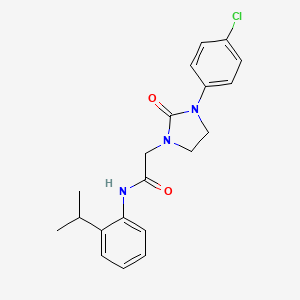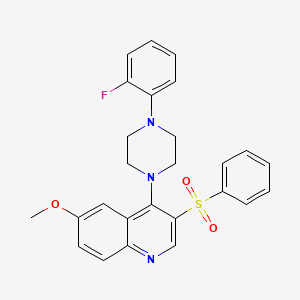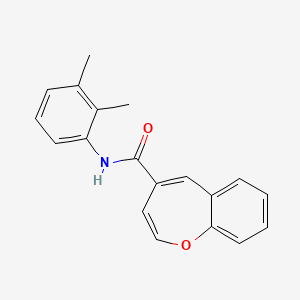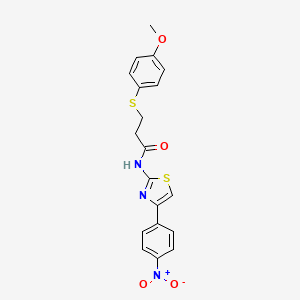![molecular formula C16H13N7O2S2 B2890350 2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 433238-73-4](/img/structure/B2890350.png)
2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H13N7O2S2 and its molecular weight is 399.45. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Design and Synthesis for Drug Development
2-[(2-Amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and its analogs are subjects of extensive research in the development of new therapeutic agents. Studies focus on designing and synthesizing these compounds to target various biological pathways. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related structures, have been explored as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), highlighting their potential in cancer therapy by inhibiting the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012).
Antimicrobial Activity
A significant area of application for these compounds is in antimicrobial research. Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. The development of N-substituted derivatives, for instance, has shown promising results in inhibiting bacterial growth, with studies demonstrating effectiveness against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar et al., 2013).
Anticancer and Antitumor Activities
The exploration of these compounds extends to anticancer and antitumor activities, where their potential to inhibit tumor growth through various mechanisms is being investigated. The design of novel coordination complexes and their evaluation for antioxidant activity also form part of the research, indicating the broader therapeutic potential of these compounds beyond their antimicrobial properties (Chkirate et al., 2019).
Antiviral and Enzyme Inhibition
Some derivatives have been studied for their reactivity and potential as antiviral agents, specifically against COVID-19, utilizing computational calculations and molecular docking studies. These studies aim to find compounds with high binding affinity to viral proteins, offering a new avenue for antiviral drug development (Fahim et al., 2021).
Propriétés
IUPAC Name |
2-[(2-amino-6-oxo-1,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S2/c17-14-21-12-11(13(25)23-14)20-16(22-12)27-7-10(24)19-15-18-9(6-26-15)8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19,24)(H4,17,20,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBAOEDBVZTBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC4=C(N3)C(=O)NC(=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (E)-4-[4-(3-cyanopyrazin-2-yl)-2-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2890271.png)

![dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2890275.png)
![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-propan-2-ylurea](/img/structure/B2890276.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2890282.png)



![N~1~-(2-chlorophenyl)-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2890287.png)

